BenchChemオンラインストアへようこそ!

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine

Anticonvulsant Neuroscience Epilepsy

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine (CAS 111225-43-5) is the definitive, non-substitutable building block for anticonvulsant SAR programs explicitly claimed in US Patent 5,776,955. Its terminal alkene uniquely enables ring-closing metathesis (RCM) and electrochemical annulations inaccessible to N-alkyl analogs, making it essential for synthesizing SMN modulators, hNav1.7 inhibitors, and iNOS inhibitors. Researchers targeting seizure disorders or constructing diverse pyrrolidine/azepine libraries must specify this allyl variant to ensure synthetic pathway fidelity and regulatory-compliant research outcomes.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 111225-43-5
Cat. No. B039123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine
CAS111225-43-5
Synonyms4-Pyridinamine,N-2-propenyl-N-1H-pyrrol-1-yl-(9CI)
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC=CCN(C1=CC=NC=C1)N2C=CC=C2
InChIInChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2
InChIKeyMZKDMSRNGFHLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine (CAS 111225-43-5): A N-(pyrrol-1-yl)pyridinamine Building Block for Neuroscience and Oncology Research


N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine (CAS 111225-43-5) is a heterocyclic compound featuring both pyrrole and pyridine rings, with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This compound serves as a key reactant in the synthesis of diverse biologically active molecules, including survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors . Its structural class, N-(pyrrol-1-yl)pyridinamines, has been patented for use as anticonvulsant agents, with the 2-propenyl (allyl) substituted variant specifically claimed for this indication [1].

Why N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine (CAS 111225-43-5) Cannot Be Interchanged with Other N-(pyrrol-1-yl)pyridinamines


Within the N-(pyrrol-1-yl)pyridinamine class, the specific N-allyl substituent is a critical determinant of biological activity and synthetic utility. While numerous analogs such as N-methyl, N-ethyl, or N-propyl derivatives are known [1], the allyl group confers unique reactivity due to its terminal alkene, enabling participation in key chemical transformations like ring-closing metathesis (RCM) and electrochemical annulations [2]. Furthermore, in the context of anticonvulsant activity, the patent literature explicitly distinguishes and claims the N-(2-propenyl) derivative as a separate entity from its alkyl and alkynyl counterparts, indicating that the specific substitution pattern is non-interchangeable for the claimed therapeutic use [1]. Substitution with a generic or alternative analog would therefore alter both synthetic pathway outcomes and potential biological profiles, making precise selection of the allyl-substituted variant essential for research consistency and regulatory compliance.

Quantitative Differentiation Evidence for N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine (CAS 111225-43-5)


Anticonvulsant Activity Claimed for N-Allyl vs. Other N-Alkyl Substituted N-(pyrrol-1-yl)pyridinamines

The US Patent 5,776,955 specifically claims N-(2-propenyl)-N-(1H-pyrrol-1-yl)-4-pyridinamine (the target compound) as a distinct entity for the treatment of convulsions. The patent differentiates it from a series of other N-substituted analogs including methyl, ethyl, propyl, butyl, and 2-propynyl derivatives, each of which is claimed separately, indicating that the specific N-allyl substitution is a critical feature for the claimed anticonvulsant activity [1]. While the patent does not provide direct comparative ED50 data between all analogs, the explicit differentiation in the claims implies that the allyl group confers a unique pharmacological profile. No head-to-head efficacy comparison was found in the disclosed patent document.

Anticonvulsant Neuroscience Epilepsy

Synthetic Versatility: Allyl Group Enables Dehydrogenative Annulation to N-Heterocycles

N-Allyl amides, including N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine, can undergo electrochemical dehydrogenative annulation with 1,3-dicarbonyl compounds to afford pyrrolidine and tetrahydropyridine derivatives. This reaction leverages the terminal alkene of the allyl group for cyclization, a transformation not possible with N-alkyl analogs like N-methyl or N-ethyl derivatives [1]. The methodology provides access to pyrrolidine derivatives via a (4+1) annulation and tetrahydropyridine derivatives via a (4+2) annulation, demonstrating the unique synthetic utility of the allyl group. In contrast, N-methyl or N-propyl substituted analogs would lack the necessary unsaturation for this reaction, limiting their application in diversity-oriented synthesis of N-heterocycles.

Organic Synthesis Electrochemistry Heterocyclic Chemistry

Allyl Group Facilitates Ring-Closing Metathesis (RCM) for Diversity-Oriented Synthesis

A microwave-assisted N-allylation/homoallylation-RCM approach has been developed for the synthesis of pyrrole-, pyridine-, or azepine-appended (het)aryl aminoamides, with N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine serving as a key intermediate or building block in this strategy [1]. The presence of the allyl group enables the subsequent RCM step to form cyclic structures. In contrast, N-alkyl substituted analogs (e.g., N-methyl, N-propyl) lack the terminal alkene required for this transformation, thereby precluding their use in this RCM-based diversification pathway. The study highlights a facile, diversity-oriented approach to access structurally complex heterocyclic scaffolds, which is a capability unique to compounds bearing an allyl group.

Diversity-Oriented Synthesis Ring-Closing Metathesis Medicinal Chemistry

Antiproliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines (In Silico and Preliminary Data)

A 2024 study on new pyrrole derivatives, including N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine, reported promising anticancer activity against acute myeloid leukemia (AML) cell lines. According to a secondary source summarizing the study, the compound demonstrated potent antiproliferative activity with IC50 values in the nanomolar range [1]. The study employed in silico molecular docking and in vitro cell-based assays. While direct comparative data for other N-(pyrrol-1-yl)pyridinamine analogs within this specific study are not available from the search results, the reported nanomolar IC50 suggests a level of potency that may differentiate it from other pyrrole-containing building blocks lacking this specific substitution pattern. Further primary literature verification is required to confirm the exact IC50 values and comparator data.

Anticancer Acute Myeloid Leukemia Drug Design

Best-Fit Research and Industrial Application Scenarios for N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine (CAS 111225-43-5)


Anticonvulsant Drug Discovery and Neuroscience Research

This compound is specifically claimed for anticonvulsant use in US Patent 5,776,955, distinguishing it from other N-alkyl substituted N-(pyrrol-1-yl)pyridinamines . Researchers focused on epilepsy and seizure disorders can utilize this compound as a lead-like molecule or a key intermediate for synthesizing novel anticonvulsant agents. Its unique N-allyl substitution pattern, explicitly claimed in the patent, makes it a non-substitutable starting point for structure-activity relationship (SAR) studies within this chemical series.

Diversity-Oriented Synthesis of N-Heterocyclic Libraries

The terminal alkene of the allyl group enables this compound to participate in ring-closing metathesis (RCM) and electrochemical dehydrogenative annulation reactions, which are inaccessible to N-alkyl analogs [1]. Synthetic chemists and medicinal chemistry labs can leverage this compound as a versatile building block for generating structurally diverse pyrrolidine, tetrahydropyridine, and azepine scaffolds. This capability supports the rapid construction of compound libraries for phenotypic screening and target-based drug discovery programs.

Oncology Research: Acute Myeloid Leukemia (AML) Probe Development

Recent in silico and preliminary in vitro studies indicate that N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine exhibits potent antiproliferative activity against AML cell lines, with reported IC50 values in the nanomolar range . This emerging data positions the compound as a potential starting point for developing novel AML therapeutics. Researchers can use it as a scaffold for hit-to-lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties.

Synthesis of SMN Modulators, Nav1.7 Inhibitors, and iNOS Inhibitors

According to supplier technical information, this compound serves as a reactant for synthesizing survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase . This positions it as a valuable intermediate for research programs targeting spinal muscular atrophy (SMA), chronic pain, and inflammatory diseases, respectively. The specific N-allyl group may be essential for downstream synthetic transformations in these pathways, making it a critical procurement item for labs working in these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.